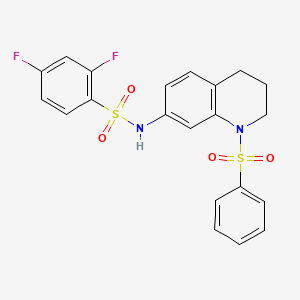
2,4-ジフルオロ-N-(1-(フェニルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex chemical compound that finds applications in various scientific fields. Known for its unique structural characteristics, this compound has garnered attention due to its potential in medicinal and industrial chemistry.
科学的研究の応用
This compound has numerous applications across different scientific domains:
Chemistry: : Utilized in synthesizing more complex molecules and studying reaction mechanisms.
Medicine: : Possible uses in the development of pharmaceuticals, particularly in targeting specific proteins or pathways involved in diseases.
Industry: : Employed in materials science for developing new materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques. These processes include:
Initial Formation of Tetrahydroquinoline Derivative: : Starting with a suitable quinoline derivative, various reduction methods such as catalytic hydrogenation can be employed to form the tetrahydroquinoline backbone.
Phenylsulfonyl Addition: : The introduction of the phenylsulfonyl group is often achieved through sulfonylation reactions. This can be done by reacting with sulfonyl chlorides in the presence of a base.
Difluorination: : Finally, difluorination of the benzene ring can be accomplished using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
In an industrial setting, the production might employ continuous flow reactors for more efficient handling of reactions, ensuring consistency in product yield and quality. The process could involve:
Bulk Reduction and Sulfonylation: : Utilizing large-scale reactors for reduction and sulfonylation steps.
Fluorination in Controlled Environments: : Ensuring fluorination reactions are carried out in specialized facilities to handle the potentially hazardous reagents and conditions.
化学反応の分析
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: : Potential oxidation of the tetrahydroquinoline ring, producing quinoline derivatives.
Reduction: : Reduction reactions, especially focusing on the nitro groups if present, leading to amine functionalities.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromic acid for oxidation reactions.
Reducing Agents: : Like sodium borohydride or hydrogen gas with a palladium catalyst for reduction processes.
Substitution Reactions: : Typically involving reagents like halogens, nucleophiles (e.g., amines, alkoxides) under controlled temperature and pressure conditions.
Major Products Formed
Oxidation of the compound often yields quinoline or its derivatives.
Reduction reactions typically result in amine derivatives.
Substitution reactions produce various substituted benzene or quinoline compounds.
作用機序
The mechanism by which this compound exerts its effects can be multifaceted, depending on the application:
Molecular Interactions: : It may interact with specific molecular targets, such as enzymes or receptors, altering their activity.
Pathways Involved: : Could be involved in key biological pathways, influencing processes like cell signaling, metabolic pathways, or gene expression.
類似化合物との比較
Comparing this compound with others can highlight its unique properties:
2,4-Difluoro-N-(1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Similar but lacks the phenylsulfonyl group.
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Contains sulfonamide group but not difluorinated.
The presence of both difluorination and phenylsulfonyl groups makes 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide particularly unique in terms of its potential reactivity and applications.
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-9-11-21(19(23)13-16)30(26,27)24-17-10-8-15-5-4-12-25(20(15)14-17)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEJNLGKFJIYGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
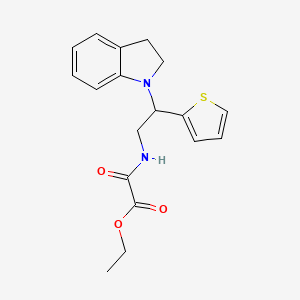
![7,7-Difluoro-1-azaspiro[3.5]nonan-2-one](/img/structure/B2415726.png)
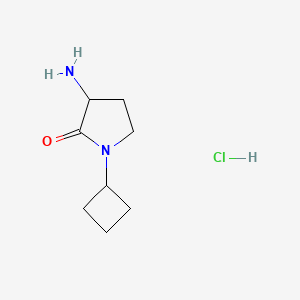
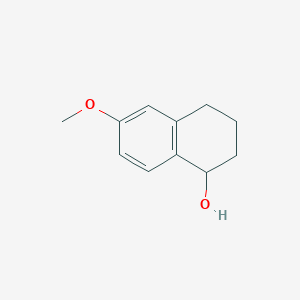
![1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole](/img/structure/B2415733.png)
![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415736.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2415737.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2415738.png)
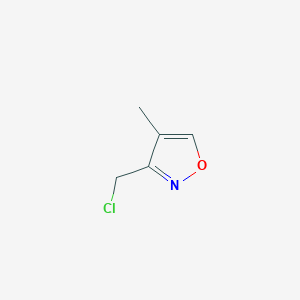

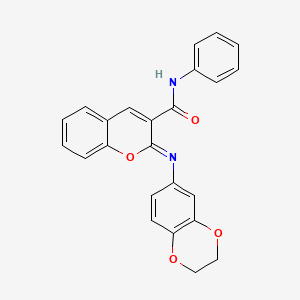
![methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2415744.png)
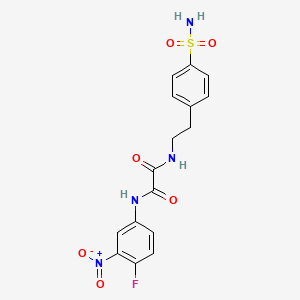
![n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide](/img/structure/B2415747.png)
